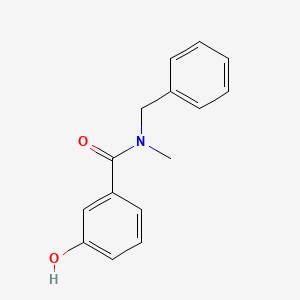

N-benzyl-3-hydroxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(17)10-13/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDPFIDNUIBVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 3 Hydroxy N Methylbenzamide and Its Derivatives

Classical and Modern Amide Bond Formation Strategies

The formation of the amide bond between the carboxylic acid and the secondary amine is the central transformation in the synthesis of N-benzyl-3-hydroxy-N-methylbenzamide. This can be achieved through several distinct pathways.

Carboxylic Acid-Amine Coupling Approaches

Direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the propensity for an acid-base reaction to occur first, forming a non-reactive ammonium (B1175870) carboxylate salt. nih.gov To overcome this, coupling agents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

One of the most common methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov In this approach, the carbodiimide (B86325) reacts with the carboxylic acid (3-hydroxybenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (N-benzyl-N-methylamine) to yield the desired amide, this compound. A key advantage is that this method can often be performed without the need to protect the phenolic hydroxyl group. nih.gov Research on similar compounds, such as hydroxycinnamic acids, has demonstrated successful amidation in the presence of an unprotected phenol (B47542) using DCC. nih.gov

The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature, often achieving good yields. nih.govhyphadiscovery.com Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be included to suppress side reactions and minimize racemization if chiral centers are present. researchgate.netgoogle.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Agent | Abbreviation | Typical Conditions | Key Feature |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | DCM or DMF, Room Temperature | Forms insoluble dicyclohexylurea (DCU) byproduct, which is easily filtered off. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Aqueous or organic solvent, Room Temperature | Forms a water-soluble urea (B33335) byproduct, simplifying workup. nih.gov |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | DMF, Base (e.g., DIEA) | Phosphonium-based reagent; efficient for hindered couplings. researchgate.net |

Acid Chloride Reaction Routes

A robust and traditional two-step method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. 3-hydroxybenzoic acid can be converted to 3-hydroxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orguwindsor.ca The phenolic hydroxyl group is generally not reactive towards these reagents under standard conditions.

The resulting 3-hydroxybenzoyl chloride is a highly electrophilic species. It can then be reacted directly with N-benzyl-N-methylamine in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, affording this compound in high yield. wikipedia.org This method is effective but generates stoichiometric waste from both the chlorination and neutralization steps. google.com

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation has become a powerful tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. organic-chemistry.org Microwave-assisted synthesis has been successfully applied to the formation of N-benzylamides and other amide derivatives. google.comorganic-chemistry.org

In the context of synthesizing this compound, either the coupling agent-mediated or the acid chloride route can be accelerated using a dedicated microwave reactor. The sealed-vessel environment allows for rapid heating of the solvent and reactants to temperatures above the solvent's boiling point, which significantly increases the reaction rate. organic-chemistry.org For instance, the bimolecular nucleophilic substitution between an activated carboxylic acid and an amine can be completed in minutes rather than hours. google.com This technique is particularly valuable for rapidly generating libraries of related compounds for research purposes. mdpi.com

Catalytic Amide Bond Formation Methods

In response to the need for more environmentally friendly and atom-economical processes, direct catalytic amide bond formation has emerged as a key area of research. thieme-connect.comwikipedia.org These methods avoid the use of stoichiometric activating agents, thereby reducing waste.

Several types of catalysts have been developed for the direct condensation of carboxylic acids and amines:

Boronic Acid Catalysts : Arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid, have been shown to effectively catalyze direct amidation at room temperature. thieme-connect.com The proposed mechanism involves the formation of an acylborate intermediate which activates the carboxylic acid.

Titanium Catalysts : Simple titanium salts, such as titanium tetrafluoride (TiF₄), have been reported to promote the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, providing amides in high yields. acs.org

Ruthenium Catalysts : Pincer-type ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. thieme-connect.com While this applies to different starting materials, related ruthenium systems have also been developed for direct amidation of carboxylic acids.

These catalytic methods represent the state-of-the-art in amide synthesis, offering a greener alternative to classical approaches. wikipedia.org

Table 2: Examples of Catalysts for Direct Amidation

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Boron-Based | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Toluene, Molecular Sieves, RT - Elevated Temp. | thieme-connect.com |

| Titanium-Based | Titanium tetrafluoride (TiF₄) | Toluene, Reflux | acs.org |

| Ruthenium-Based | Ruthenium Pincer Complex | Toluene, High Temperature | thieme-connect.com |

Regioselective Functionalization and Derivatization

Beyond the synthesis of the core structure, the hydroxyl group offers a reactive handle for further functionalization, enabling the creation of a wide range of derivatives.

Strategies for Hydroxyl Group Introduction and Modification

Introduction of the Hydroxyl Group: The hydroxyl moiety is typically introduced via the selection of the starting material, 3-hydroxybenzoic acid. This precursor is commercially available and can be synthesized through several established industrial methods. A common route is the alkali fusion of 3-sulfobenzoic acid at high temperatures (210–220°C), followed by acidification. libretexts.orgorganic-chemistry.org Another method involves the hydrolysis of 3-sulfophthalic acid under elevated temperature and pressure. rasayanjournal.co.in These processes establish the key phenolic functionality on the aromatic ring prior to amide bond formation.

Modification of the Hydroxyl Group: Modification of the hydroxyl group can be a key strategy for creating derivatives or for facilitating the synthesis itself.

Protection and Deprotection: The phenolic hydroxyl group can be acidic and potentially interfere with certain reagents, particularly in multi-step syntheses. To circumvent this, it can be temporarily masked with a protecting group. wikipedia.org A common choice for phenols is the benzyl (B1604629) (Bn) ether. thieme-connect.com 3-hydroxybenzoic acid can be converted to 3-(benzyloxy)benzoic acid via a Williamson ether synthesis, typically using benzyl bromide and a base like potassium carbonate. Once protected, the 3-(benzyloxy)benzoic acid can be subjected to amide coupling reactions (e.g., using acid chloride or coupling agent methods) without interference from the phenol. The final step is the deprotection of the benzyl ether, which is commonly achieved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), to yield the final this compound. libretexts.org This protection-deprotection sequence offers a reliable, albeit longer, route to the target molecule. wikipedia.org

O-Alkylation: Instead of temporary protection, the hydroxyl group can be permanently modified to create ether derivatives. The direct O-alkylation of hydroxybenzamides or their ester precursors can be accomplished using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF. wikipedia.org For example, reacting this compound with an alkyl halide would yield the corresponding N-benzyl-3-alkoxy-N-methylbenzamide derivative, allowing for systematic modification of this part of the molecule.

N-Alkylation and N-Derivatization Techniques

The synthesis of the target compound, this compound, can be envisioned through several strategic disconnections. A primary approach involves the N-methylation of a precursor, N-benzyl-3-hydroxybenzamide. This transformation can be achieved using standard alkylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base to deprotonate the amide nitrogen.

Alternatively, the molecule can be assembled via the acylation of N-benzyl-N-methylamine with a 3-hydroxybenzoyl derivative. The use of 3-hydroxybenzoyl chloride, for instance, would provide a direct route to the final product. However, the phenolic hydroxyl group may require protection to prevent unwanted side reactions during acylation.

General protocols for the N-alkylation of secondary amides often involve the use of a strong base to generate the corresponding amide anion, which then acts as a nucleophile towards an alkyl halide. For instance, sodium hydride in an aprotic solvent like dimethylformamide (DMF) is a common reagent system for this purpose. Recent advancements have also explored photochemical methods for the deoxygenative alkylation of secondary amides, offering a streamlined pathway to α-branched secondary amines. nih.gov Furthermore, catalytic methods, such as the use of cobalt nanoparticles, have been developed for the N-alkylation of amides with alcohols, presenting a more atom-economical and environmentally benign alternative to traditional methods that rely on alkyl halides. nih.gov

N-derivatization extends beyond simple alkylation to include the introduction of a wide array of functional groups. These modifications can be crucial for tuning the electronic and steric properties of the molecule. For example, derivatization can be employed to introduce reporter groups for biological assays or to modulate the compound's pharmacokinetic profile in medicinal chemistry contexts.

Table 1: Comparison of General N-Alkylation Methods for Secondary Amides

| Method | Alkylating Agent | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Classical Alkylation | Alkyl Halides | Strong Base (e.g., NaH) | Anhydrous, Aprotic Solvent | Well-established, versatile | Stoichiometric base, potential for O-alkylation |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH4) | Protic Solvent | Mild conditions, avoids alkyl halides | Requires a primary or secondary amine precursor |

| Catalytic Alkylation | Alcohols | Cobalt Nanoparticles/KOH | Toluene, 115-130°C | Atom-economical, uses readily available alcohols | Higher temperatures, catalyst preparation |

| Photochemical Alkylation | Alkyl Iodides | Triflic Anhydride, Photochemical Reactor | One-pot | Mild, chemoselective | Requires specialized photochemical equipment |

Orthogonal Protecting Group Strategies

The presence of both a hydroxyl group and a tertiary amide in this compound necessitates careful consideration of protecting group strategies during multi-step syntheses of its analogs. Orthogonal protecting groups are essential, as they allow for the selective deprotection of one functional group in the presence of others. wikipedia.orgnih.gov

For the phenolic hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are cleavable with fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF), and benzyl ethers, which can be removed by hydrogenolysis. The choice of protecting group will depend on the planned subsequent reaction conditions. bham.ac.uk

The amide functionality itself is generally robust. However, in certain synthetic routes, particularly those involving strong reducing agents or organometallic reagents, protection of the amide might be considered, although it is less common for tertiary amides. The true challenge lies in the selective functionalization of other parts of the molecule while both the hydroxyl and amide groups are present. For instance, if a synthetic sequence requires acidic conditions, a silyl ether protecting the phenol would likely be cleaved, whereas a benzyl ether would remain intact. Conversely, conditions for removing a benzyl group (hydrogenolysis) would not affect a silyl ether. This orthogonality is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. nih.govorganic-chemistry.org

Table 2: Selection of Orthogonal Protecting Groups for Hydroxyl and Amine Functionalities

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) | Acid, Base, Hydrogenolysis |

| Hydroxyl | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) | Acid, Base, Fluoride |

| Hydroxyl | Acetate ester | Ac | Base (e.g., K₂CO₃, MeOH) | Acid, Hydrogenolysis, Fluoride |

| Amine (if primary/secondary) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis, Fluoride |

| Amine (if primary/secondary) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis, Fluoride |

Diversity-Oriented Synthesis Approaches for this compound Analogs

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse molecules from a common starting material. nih.govpnas.org The this compound scaffold is an excellent candidate for DOS due to the multiple points at which diversity can be introduced.

A DOS strategy could commence with a common core, such as 3-hydroxybenzoic acid. This starting material can be subjected to a variety of coupling partners to modify the amide portion. For instance, a library of amines (R¹R²NH) could be used to generate a diverse set of benzamides. Subsequently, the phenolic hydroxyl group can be derivatized using a range of electrophiles.

Another approach would be to start with a protected 3-hydroxybenzamide (B181210) and explore various N-alkylation and N-acylation reactions. The modular nature of such a synthetic plan allows for the systematic variation of substituents on the nitrogen atom and the benzyl ring, as well as modifications to the benzoyl moiety. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity of a lead compound. nih.govacs.org

Advanced Synthetic Transformations Involving the this compound Core

Beyond the fundamental synthesis and derivatization, the this compound core can undergo more advanced transformations, most notably metal-catalyzed C–H bond functionalization.

Metal-Catalyzed C–H Bond Functionalization Reactions

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the direct introduction of new bonds (C-C, C-N, C-O, etc.) at positions that are traditionally unreactive. nih.gov For benzamides, the amide group can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically in the ortho position.

Role of N,O-Bidentate Directing Groups

In this compound, the carbonyl oxygen of the amide and the phenolic oxygen can potentially act as a bidentate directing group, coordinating to a metal center and facilitating C-H activation. Such N,O-bidentate directing groups are known to be effective in promoting a variety of C-H functionalization reactions. acs.org The formation of a stable five- or six-membered metallacycle involving the metal, the amide oxygen, and the phenolic oxygen can direct the catalyst to the C2 or C4 positions of the benzoyl ring. The regiochemical outcome would depend on the specific catalyst system and reaction conditions. Bidentate directing groups are generally more efficient than monodentate ones in achieving selective C-H functionalization due to their stronger and more defined coordination to the metal center. acs.orgrsc.org

Site-Selectivity Challenges and Solutions in C–H Activation

A significant challenge in the C-H functionalization of substituted arenes is achieving high site-selectivity, especially when multiple C-H bonds are sterically and electronically similar. nih.gov In the case of this compound, the benzoyl ring presents several potential sites for C-H activation. The directing effect of the N,O-bidentate system would favor the ortho positions (C2 and C4). However, the electronic nature of the hydroxyl group (electron-donating) and the amide group (electron-withdrawing) will also influence the reactivity of the aromatic ring.

Furthermore, the benzyl group also contains C-H bonds that could potentially be activated. Achieving selectivity for the benzoyl ring over the benzyl ring is a common challenge in the C-H functionalization of such molecules. The choice of catalyst is paramount in overcoming these selectivity issues. For instance, palladium catalysts are often used for ortho-arylation of benzamides, while copper catalysts have been shown to promote meta-selective arylation of anilide derivatives. wikipedia.org The development of new ligands and catalytic systems continues to address these challenges, enabling increasingly precise and predictable C-H functionalization of complex molecules. rsc.orgacs.org

Transamidation Reactions

Transamidation is an emerging strategy for the synthesis of amides that circumvents the often poor atom economy of traditional methods, which may require stoichiometric activating agents. nih.gov This method involves the exchange of an amine moiety in a starting amide with a different amine. The direct transamidation of a stable tertiary amide, such as a hypothetical N,N-dimethyl-3-hydroxybenzamide, with N-benzylmethylamine to form this compound is challenging due to the inherent stability of the C-N amide bond. nih.govacs.org

The reaction equilibrium generally needs to be driven forward, often through the use of a catalyst or by removing a volatile amine byproduct. nih.gov For tertiary amides, activation is crucial. Research has shown that metal catalysts, such as those based on aluminum, can facilitate the transamidation of tertiary amides with secondary amines. acs.org The mechanism often involves the coordination of the catalyst to the amide carbonyl, increasing its electrophilicity and enabling nucleophilic attack by the incoming amine. acs.orgacs.org

Another approach involves non-metallic catalysts. For instance, CO2 has been demonstrated as a traceless, green catalyst for transamidation, proceeding by stabilizing the tetrahedral intermediate. organic-chemistry.org While a specific application to this compound is not documented, these catalytic methods represent a viable and modern approach for its synthesis from other amide precursors. nih.govorganic-chemistry.org

Wittig Rearrangements and Related Transformations

The nih.govacs.org-Wittig rearrangement is a carbon-carbon bond-forming reaction that transforms an ether into an alcohol upon treatment with a strong base. nih.gov While not a direct synthesis of the amide bond itself, this rearrangement can be a key step in constructing complex precursors for molecules like this compound.

Specifically, the rearrangement of an aryl benzyl ether can produce a diarylmethanol. nih.gov Research has demonstrated that an N-butylbenzamide group can effectively direct the nih.govacs.org-Wittig rearrangement of benzyloxybenzamides. nih.govmdpi.com For example, treating a 3-(benzyloxy)-N-butylbenzamide with a strong base like n-butyllithium leads to the formation of an N-butyl-3-(hydroxy(phenyl)methyl)benzamide. nih.gov This diarylmethanol product contains a structural motif similar to the target compound.

Hypothetical Application: A synthetic strategy could involve a nih.govacs.org-Wittig rearrangement of a precursor like 3-(benzyloxy)-N-methylbenzamide. Deprotonation with a strong base would initiate the rearrangement to yield N-methyl-3-(hydroxy(phenyl)methyl)benzamide. Subsequent N-benzylation of the amide nitrogen would lead to the final product, this compound. However, this multi-step sequence presents challenges, including the need for strongly basic conditions and potential side reactions. nih.govnih.gov

Green Chemistry Principles and Metrics in this compound Synthesis

To evaluate the environmental performance of a potential synthesis for this compound, a hypothetical, yet classic, synthetic route is considered: the Schotten-Baumann reaction of 3-hydroxybenzoyl chloride with N-benzylmethylamine. Green chemistry metrics can be applied to analyze the sustainability of this process. acs.org

Atom Economy and Reaction Mass Efficiency Analysis

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product. buecher.de

For the hypothetical synthesis:

Reactants: 3-Hydroxybenzoyl chloride (C₇H₅ClO₂) + N-Benzylmethylamine (C₈H₁₁N)

Product: this compound (C₁₅H₁₅NO₂)

Byproduct: Hydrochloric acid (HCl)

The calculation is as follows: AE = (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) * 100 AE = (241.28 g/mol) / (156.57 g/mol + 121.18 g/mol) * 100 = 86.8%

Reaction Mass Efficiency (RME) provides a more practical measure by incorporating the reaction yield and the actual quantities of reactants used. walisongo.ac.id

RME = (Mass of Isolated Product) / (Total Mass of Reactants) * 100

Assuming a 90% yield for this reaction, the RME would be: RME = (241.28 g/mol * 0.90) / (156.57 g/mol + 121.18 g/mol) * 100 = 78.1%

| Metric | Formula | Value | Interpretation |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 86.8% | Theoretically, 86.8% of the reactant mass could be converted to the desired product. The remaining 13.2% is lost as HCl byproduct. |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | 78.1% (at 90% yield) | In practice, with a 90% yield, 78.1% of the total reactant mass is converted into the final product. |

Process Mass Intensity and EcoScale Evaluation

For a lab-scale synthesis of 10g of product, a hypothetical PMI calculation is presented below.

| Material | Role | Molecular Weight (g/mol) | Equivalents | Moles | Mass (g) |

|---|---|---|---|---|---|

| This compound | Product | 241.28 | 1.0 | 0.0414 | 10.0 |

| Inputs | |||||

| 3-Hydroxybenzoyl chloride | Reactant | 156.57 | 1.1 | 0.0455 | 7.13 |

| N-Benzylmethylamine | Reactant | 121.18 | 1.0 | 0.0414 | 5.02 |

| Triethylamine (B128534) | Base | 101.19 | 1.2 | 0.0497 | 5.03 |

| Dichloromethane (DCM) | Solvent | - | - | - | 100.0 |

| 1M HCl (aq) | Workup | - | - | - | 50.0 |

| Sat. NaHCO₃ (aq) | Workup | - | - | - | 50.0 |

| Brine | Workup | - | - | - | 50.0 |

| Magnesium Sulfate | Drying Agent | - | - | - | 5.0 |

| Total Mass In | 272.18 g | ||||

| Process Mass Intensity (PMI) (excluding water) | 22.2 |

Note: PMI calculation excludes water from aqueous workup solutions as per convention. nih.gov The PMI of 22.2 is typical for a fine chemical synthesis at the lab scale but highlights significant opportunity for improvement. walisongo.ac.id

EcoScale is a semi-quantitative tool that evaluates the greenness of a reaction by assigning a score of 100 and then subtracting penalty points for non-ideal conditions, such as hazardous reagents, high temperature, or complex workups. nih.gov A higher EcoScale score indicates a greener process. For the hypothetical synthesis, penalty points would be assigned for the use of a chlorinated solvent (DCM), an acyl chloride, and a multi-step extractive workup.

Development of Environmentally Benign Synthetic Routes

Developing greener routes for the synthesis of this compound focuses on overcoming the limitations of classical methods. Key strategies include:

Catalytic Direct Amidation: The most atom-economical approach is the direct condensation of 3-hydroxybenzoic acid and N-benzylmethylamine, which produces only water as a byproduct. mdpi.com This transformation requires a catalyst to proceed under reasonable conditions. Boronic acid catalysts, for example, have shown effectiveness in mediating amidations, though they often require high temperatures and azeotropic removal of water. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. nih.gov Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation in green solvents like cyclopentyl methyl ether (CPME) under mild conditions, often yielding high conversions and simplifying purification. nih.gov

Scalability Considerations in the Synthesis of this compound

Scaling up the synthesis of any fine chemical from the laboratory to industrial production presents numerous challenges. researchgate.netscribd.com For a process like the hypothetical Schotten-Baumann synthesis of this compound, key considerations would include:

Reaction and Process Control: The reaction of an acyl chloride with an amine is typically fast and highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and the formation of impurities. This may require specialized reactor designs, controlled addition rates, and robust cooling systems.

Byproduct and Waste Management: The formation of triethylamine hydrochloride salt as a byproduct necessitates an effective separation and disposal strategy. In large-scale production, minimizing solid waste is crucial. The significant volume of solvents and aqueous solutions used in workups also contributes to a high Process Mass Intensity (PMI), increasing both cost and environmental burden. figshare.com

Purification: While crystallization is often the preferred method for purification at scale, achieving a highly pure product may require multiple recrystallizations or chromatography, both of which can be costly and generate significant solvent waste. Developing a process that yields a crude product of high purity is essential to streamline downstream processing.

Process Intensification: To improve scalability and sustainability, process intensification strategies can be employed. This could involve using continuous flow reactors, which offer superior heat and mass transfer, enabling better control over fast exothermic reactions. acs.org In-situ removal of byproducts, such as continuous extraction or reactive distillation, can also drive reaction equilibrium and simplify purification, leading to a more efficient and scalable process. nih.gov

Conformational Analysis and Molecular Recognition of N Benzyl 3 Hydroxy N Methylbenzamide

Intramolecular Interactions and Conformational Preferences

The conformational behavior of N-benzyl-3-hydroxy-N-methylbenzamide is dictated by a delicate balance of intramolecular forces, including hydrogen bonding, torsional strains, and the electronic nature of the amide bond.

Role of Intramolecular Hydrogen Bonding (e.g., C=O···H–O)

Unlike its ortho-substituted counterpart, N-benzyl-2-hydroxybenzamide, where a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is a dominant conformational determinant, this compound lacks the proximity for such an interaction. In the meta position, the hydroxyl group is not sterically positioned to form a stable intramolecular hydrogen bond with the amide carbonyl. This is a critical distinction, as the presence of a strong intramolecular O-H···O=C bond in the ortho isomer locks the benzoyl moiety in a planar conformation relative to the amide group. For this compound, the absence of this internal linkage allows for greater conformational freedom of the benzoyl group. The primary role of the 3-hydroxyl group shifts from an intramolecular to an intermolecular interactor, which will be discussed in a later section.

Analysis of Torsion Angles and Molecular Geometry

In analogous structures like N-benzyl-2-hydroxybenzamide, the molecule adopts a specific conformation in the solid state. scielo.br The planarity of the 2-hydroxybenzamide moiety is enforced by the intramolecular hydrogen bond. scielo.brresearchgate.net However, the benzyl (B1604629) group is significantly twisted with respect to this plane. scielo.brresearchgate.net For this compound, without the constraint of an intramolecular hydrogen bond, a larger degree of rotation around the C(aryl)-C(carbonyl) bond is expected. Theoretical calculations on related benzamides suggest that the energy barrier for this rotation is generally low, allowing for a range of accessible conformations in solution.

The geometry around the nitrogen atom is also a key feature. In tertiary amides, the nitrogen atom and the three atoms attached to it are nearly planar due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl's π-system. This imparts a partial double bond character to the C-N bond.

A data table of selected torsion angles from the closely related N-benzyl-2-hydroxybenzamide is provided below for comparative purposes.

| Torsion Angle | Value (°) |

| C8—N1—C7—O2 | 1.6 (2) |

| C1—C2—C3—C4 | -0.1 (3) |

| C12—C13—C14—C9 | 0.5 (3) |

| Data from the crystal structure of N-benzyl-2-hydroxybenzamide. scielo.br |

Influence of N-Substitution on Amide Rotamer Preferences (cis/trans)

The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of cis and trans rotamers (also referred to as E/Z isomers). In tertiary amides like this compound, the energy difference between these two forms is small enough that both can be populated at room temperature, often leading to doubled signals in NMR spectra. scielo.brresearchgate.netnih.gov

The equilibrium between the cis and trans conformers is influenced by the steric bulk of the substituents on the nitrogen atom. In N-benzyl-N-methyl amides, the two substituents (benzyl and methyl) have different steric requirements. Generally, the bulkier benzyl group will preferentially occupy the less sterically hindered position relative to the carbonyl oxygen. Studies on N-azulenyl-N-methyl amides have shown that N-methylation of secondary amides often favors the cis conformation (where the methyl group is cis to the carbonyl oxygen). nih.gov This preference is attributed to electronic repulsion between the carbonyl lone pair and the aryl π-electrons. nih.gov

The rotational barrier between the cis and trans isomers in tertiary amides is typically in the range of 15–23 kcal/mol, which is slow on the NMR timescale at room temperature. researchgate.netnih.gov This allows for the observation and quantification of both rotamers. For example, in N-benzyl-N-(furan-2-ylmethyl)acetamide, a related tertiary amide, the presence of a hindered cis(E)-trans(Z) rotational equilibrium is clearly observed in the 1H and 13C NMR spectra. scielo.brresearchgate.net Variable temperature NMR studies can be used to determine the energy barrier for this rotation. nih.gov

Intermolecular Interactions and Aggregation Behavior

The aggregation behavior of this compound in both the solid and solution states is governed by a variety of intermolecular forces, with hydrogen bonding playing a central role.

Classical and Non-Classical Hydrogen Bonding in Solid and Solution States

In the solid state, the 3-hydroxyl group and the amide carbonyl oxygen are key players in forming an extensive hydrogen-bonding network. Unlike the ortho isomer which satisfies its primary hydrogen bond donor and acceptor intramolecularly, the meta isomer relies on intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional networks. This is a common feature in the crystal structures of hydroxybenzoic acids and their derivatives. rsc.orgrsc.org For instance, the crystal structure of 3-hydroxybenzoic acid features infinite chains where molecules are linked via hydrogen bonds between the hydroxyl and carboxyl groups.

In addition to the strong O-H···O=C hydrogen bonds, weaker C-H···O and C-H···π interactions are also expected to contribute to the stability of the crystal packing. The aromatic rings of the benzyl and benzoyl groups can participate in π-π stacking interactions, further influencing the solid-state architecture.

In protic solvents, this compound will engage in hydrogen bonding with solvent molecules. The hydroxyl group can donate a hydrogen bond to a solvent acceptor, and the carbonyl oxygen can accept a hydrogen bond from a solvent donor. In aprotic solvents, the potential for self-association through intermolecular O-H···O=C hydrogen bonding increases. The specific aggregation behavior will be dependent on the solvent's polarity and hydrogen bonding capabilities.

Stereochemical Aspects of this compound and its Analogs

The primary stereochemical feature of this compound is the rotational isomerism around the amide C-N bond, as discussed in section 3.1.3. The presence of bulky N-substituents can, in some cases, lead to atropisomerism if the barrier to rotation is sufficiently high to allow for the isolation of the individual rotamers at room temperature. However, for most benzamides, this barrier is low enough that the isomers interconvert, existing as a dynamic equilibrium in solution.

Chiral Synthesis and Enantiomeric Resolution Methodologies

The preparation of enantiomerically pure this compound can be approached through two primary strategies: direct asymmetric synthesis, which aims to create a single enantiomer from the outset, and the resolution of a racemic mixture, which involves separating the two enantiomers after a non-stereoselective synthesis. While specific literature on the chiral synthesis of this compound is not extensively documented, established principles and methodologies from related compounds provide a strong foundation for potential synthetic routes.

Asymmetric Synthesis Approaches:

A common strategy in asymmetric synthesis involves the use of a chiral auxiliary. In the context of N-benzyl-N-methylbenzamide derivatives, a chiral group can be temporarily incorporated to direct the stereochemical outcome of a key reaction step. One such approach could involve the use of a chiral amine, such as (R)- or (S)-N-methyl-α-methylbenzylamine, as a precursor. The conjugate addition of the lithium amide of such a chiral amine to an appropriate Michael acceptor has been shown to proceed with high diastereoselectivity. researchgate.net This methodology, while demonstrated for the synthesis of complex cyclopentane (B165970) derivatives, suggests a viable pathway for introducing chirality that could be adapted for the synthesis of this compound. The general concept would involve coupling the chiral amine with a 3-hydroxybenzoyl derivative, followed by subsequent removal of the chiral auxiliary.

Another potential avenue for asymmetric synthesis lies in the burgeoning field of organocatalysis. Chiral Brønsted acids have been successfully employed in the enantioselective synthesis of various nitrogen-containing heterocycles through the activation of ynamide precursors. azypusa.com This approach could potentially be adapted to an intermolecular reaction between a 3-hydroxybenzoyl derivative and a suitable nitrogen-containing fragment, catalyzed by a chiral phosphoric acid or a similar organocatalyst.

Enantiomeric Resolution Methodologies:

Following a non-stereoselective synthesis that yields a racemic mixture of this compound, enantiomeric resolution becomes necessary. This can be achieved through several techniques, with chiral chromatography being one of the most powerful and widely used methods.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone of enantiomeric separation. The technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. For compounds with structures analogous to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.govacs.org These CSPs often employ derivatives like carbamates or benzoates to enhance chiral recognition.

The choice of mobile phase is critical for achieving optimal separation. A normal-phase mode, utilizing eluents such as hexane/isopropanol mixtures, is frequently employed for the resolution of benzamide (B126) derivatives. nih.gov The addition of small amounts of additives, such as acids or amines, can further improve peak shape and resolution. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated during the development of a chiral HPLC method for the resolution of a racemic mixture of a compound structurally similar to this compound.

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 25 | 8.5 | 10.2 | 1.8 |

| Chiralpak AD | Hexane/Ethanol (85:15) | 0.8 | 30 | 12.1 | 14.5 | 2.1 |

| Chiralpak IA | Methanol/Acetonitrile (50:50) | 1.2 | 25 | 6.3 | 7.8 | 1.6 |

This table is illustrative and based on typical conditions for separating similar compounds.

Enzymatic Resolution: Another powerful technique for enantiomeric resolution is the use of enzymes, particularly lipases. Lipases can catalyze the enantioselective acylation or hydrolysis of a racemic substrate, leading to the separation of the two enantiomers. For instance, the lipase-catalyzed acylation of a racemic amino alcohol structurally related to a precursor of this compound has been achieved with high enantioselectivity. researchgate.net In a potential application to the target molecule, a racemic precursor containing a hydroxyl group could be subjected to lipase-catalyzed acylation. One enantiomer would be selectively acylated, allowing for its separation from the unreacted enantiomer.

The following table provides an example of the data that might be obtained from an enzymatic resolution experiment on a related substrate.

| Enzyme | Acyl Donor | Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) |

| Novozym 435 (CALB) | Vinyl Acetate | Toluene | 24 | 48 | >99 | 96 |

| Lipase (B570770) from Candida rugosa | Ethyl Acetate | Hexane | 48 | 45 | 95 | 82 |

| Lipase from Pseudomonas cepacia | Isopropenyl Acetate | Diisopropyl ether | 36 | 50 | 98 | 98 |

This table is illustrative and based on typical results for enzymatic resolutions of similar compounds. nih.gov

Structure Activity Relationship Sar Investigations of N Benzyl 3 Hydroxy N Methylbenzamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of N-benzyl-3-hydroxy-N-methylbenzamide derivatives can be finely tuned by modifying three primary regions of the molecule: the hydroxyl-bearing benzamide (B126) ring, the substituents on the amide nitrogen, and the N-benzyl group.

The phenolic hydroxyl group at the 3-position of the benzamide ring is a pivotal feature, likely acting as a crucial hydrogen bond donor or acceptor in interactions with a biological target. Its position (ortho, meta, or para) is critical. In related N-substituted aminobenzamide scaffolds, compounds with substitutions capable of forming hydrogen bonds did not always show significantly higher activity than those with hydrophobic substitutions, suggesting that the specific geometry of the target's binding site is paramount. dovepress.com

Modification of this hydroxyl group, for instance through O-alkylation (e.g., conversion to a methoxy (B1213986) group), would drastically alter its electronic and hydrogen-bonding properties. While removing the hydrogen bond donating ability, it would increase lipophilicity. In studies of similar complex molecules, the presence and position of a hydroxyl group versus a methoxy group on a phenyl ring have been shown to play a pivotal role in binding affinity and selectivity. researchgate.net The conversion of a hydroxyl to a methoxy group at the para position of a related scaffold was shown to improve inhibitory activity, indicating that in some contexts, the steric bulk and electronic effects of a methyl ether are preferred over a hydroxyl group. nih.gov

N-Benzyl Group: The N-benzyl group is a large, hydrophobic moiety that is crucial for activity in many related compounds. It is believed to engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. In some series, the conversion of a smaller substituent to a benzyl (B1604629) group significantly increased biological activity. nih.gov Modifications to the phenyl ring of this benzyl group can also tune activity. For example, in a study on N-benzyl-N-methyldecan-1-amine, a derivative with a para-methoxy group on the benzyl ring (DMMA) showed greater therapeutic efficacy in a model of colitis compared to the unsubstituted parent compound (BMDA). frontiersin.org

N-Methyl Group: The N-methyl group, while small, has a significant conformational impact. It restricts the rotation around the N-C(O) bond of the amide, locking the molecule into a more defined shape compared to a secondary amide (where R=H). This pre-organization can be entropically favorable for binding. Furthermore, methylation of the amide nitrogen prevents it from acting as a hydrogen bond donor and increases the molecule's lipophilicity. In studies of related benzamides, the heteroatoms of the amide group are considered critical for activity, often through their ability to chelate with metal ions (e.g., zinc) in the active sites of enzymes like histone deacetylases (HDACs). nih.gov

The electronic and steric nature of substituents on the benzamide phenyl ring can profoundly affect biological activity. SAR studies on related N-substituted benzamide derivatives designed as antitumor agents revealed that adding a chlorine atom or a nitro-group to this ring significantly diminishes anti-proliferative activity. nih.gov This suggests a sensitivity to electron-withdrawing groups or potential steric hindrance in the target's binding site. In another series of N-substituted aminobenzamides, substitutions at the ortho and meta positions of the phenyl ring were generally found to be less active than para-substituted analogues, a phenomenon attributed to steric effects. dovepress.com

Table 1: Impact of Benzamide Ring Substitutions on Activity in Analogous Series

| Parent Scaffold | Ring Position | Substituent | Observed Effect on Biological Activity | Reference |

| N-substituted benzamide | Not specified | Chlorine | Decreased anti-proliferative activity | nih.gov |

| N-substituted benzamide | Not specified | Nitro | Decreased anti-proliferative activity | nih.gov |

| N-substituted aminobenzamide | Ortho / Meta | Various | Generally less active than para-substituents | dovepress.com |

| N-substituted aminobenzamide | Para | Various | Generally more active than ortho/meta-substituents | dovepress.com |

Stereochemistry can play a defining role in the pharmacological profile of benzamide derivatives, as biological macromolecules like receptors and enzymes are chiral. Even if the parent this compound is achiral, modifications can introduce chiral centers.

In a compelling example from a series of substituted aryl benzylamines, a racemic compound was separated into its individual enantiomers. Subsequent testing revealed that only the S-(+)-enantiomer was active, possessing an IC50 of 370 nM, while the R-(-)-enantiomer was inactive. mdpi.com The absolute configuration was confirmed using single crystal X-ray crystallography, and this selective activity was rationalized through in silico docking studies, underscoring that a precise three-dimensional arrangement is required for effective binding. mdpi.com Similarly, studies on other complex molecules have shown that different diastereoisomers can have binding affinities that differ by orders of magnitude. researchgate.net For instance, the (+)-(4aR,5S,8aS)-configured enantiomer of one compound was identified as a high-affinity ligand (Ki = 0.25 nM), while its enantiomer was significantly less active. researchgate.net

Table 2: Example of Stereochemical Influence on Activity in a Related Benzylamine (B48309) Analog

| Compound | Configuration | IC50 Value (17β-HSD3 Inhibition) | Activity | Reference |

| Racemic C-allyl derivative | Racemate (±) | 520 nM | Active | mdpi.com |

| Enantiomer 1 | S-(+) | 370 nM | Active | mdpi.com |

| Enantiomer 2 | R-(-) | > 10,000 nM | Inactive | mdpi.com |

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For N-benzyl benzamide derivatives, a 3D pharmacophore model (3D-PhaM) has been investigated to understand their activity as melanogenesis inhibitors. nih.gov

Such models are derived by comparing the spatial structures of multiple active compounds. nih.gov Key pharmacophoric features for this class of compounds typically include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a consistent hydrogen bond acceptor.

A Hydrogen Bond Donor: The 3-hydroxyl group on the benzamide ring is a prime candidate for a hydrogen bond donor feature.

An Aromatic Ring: The benzamide phenyl ring provides a region for aromatic or hydrophobic interactions.

A Hydrophobic Feature: The N-benzyl group serves as a critical hydrophobic feature, essential for occupying a corresponding hydrophobic pocket in the target receptor.

The spatial relationship between these features—the distances and angles—is fundamental for proper alignment and binding within the target's active site. nih.gov

Correlations Between Binding Affinity and Functional Activity

A central goal of SAR studies is to establish a correlation between a compound's binding affinity for its target and its ultimate functional activity (e.g., enzyme inhibition, receptor agonism/antagonism). Molecular docking simulations are often used to predict the binding affinity and mode of interaction between a ligand and its target protein. nih.gov

In studies of benzamide derivatives as HDAC inhibitors, a clear correlation was observed. Compounds that showed strong binding affinity in docking simulations, forming key interactions like hydrogen bonds and hydrophobic contacts with the HDAC2 enzyme, also exhibited potent anti-proliferative activity in cell-based assays. nih.govresearchgate.net Conversely, derivatives predicted to have weaker binding often showed lower functional activity.

Similarly, for the aryl benzylamine inhibitors of 17β-HSD3, potent inhibitors with low nanomolar IC50 values were discovered through a design process that relied on a homology model and docking studies. mdpi.com The predictive power of these computational models gives confidence that the observed binding directionality and affinity translate directly to functional inhibition of the enzyme. mdpi.com This correlation allows for a more rational, structure-based approach to drug design, where compounds can be optimized for better binding, leading to enhanced biological efficacy.

Mechanistic Studies of N Benzyl 3 Hydroxy N Methylbenzamide at the Molecular and Cellular Level

Ligand-Target Binding Modes and Interaction Analysis

The inhibitory activity of N-benzylbenzamide derivatives against AurkA is attributed to their binding to an allosteric site known as the Y-pocket. This binding disrupts the interaction between AurkA and its activator, TPX2, thereby inhibiting both the catalytic and non-catalytic functions of the kinase. nih.gov

Identification of Crucial Amino Acid Residues in Binding Pockets

Docking analyses of N-benzylbenzamide derivatives into the Y-pocket of AurkA have revealed key amino acid residues that are essential for binding. While specific residues for a single compound are not detailed in the provided search results, the general importance of the Y-pocket suggests that residues within this allosteric site are critical for the interaction. nih.gov Further research would be needed to identify the specific amino acids that form direct contacts with the N-benzylbenzamide core structure.

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

The formation of stable ligand-protein complexes relies heavily on a network of non-covalent interactions. For aromatic compounds like N-benzylbenzamide derivatives, hydrogen bonds and π-π stacking interactions are particularly significant.

Hydrogen Bonding: The benzamide (B126) moiety contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), allowing for the formation of hydrogen bonds with appropriate residues in the binding pocket. For instance, in related benzamidine (B55565) structures, N-H···N and N-H···O hydrogen bonds are observed to link molecules into larger assemblies. researchgate.net

π-π Stacking Interactions: The presence of two aromatic rings in the N-benzylbenzamide scaffold provides a strong potential for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding site. Such interactions are known to contribute significantly to the stability of ligand-protein complexes. researchgate.netnih.gov

Steric and Electronic Complementarity in Ligand-Protein Recognition

The specific shape and electronic properties of the N-benzylbenzamide derivatives are crucial for their recognition by the AurkA Y-pocket. The spatial arrangement of the benzyl (B1604629) and benzamide groups must fit within the confines of the allosteric pocket. The electronic distribution across the molecule, influenced by substituents on the aromatic rings, will also dictate the strength and nature of the interactions with the protein. Structure-activity relationship studies on these derivatives have highlighted the importance of these features for their inhibitory potency. nih.gov

Cellular Response and Signaling Pathway Modulation

The binding of N-benzylbenzamide derivatives to AurkA leads to distinct cellular consequences, primarily affecting cell cycle progression and survival.

Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

A key feature of allosteric inhibition of AurkA by N-benzylbenzamide derivatives is the suppression of DNA replication. nih.gov Specifically, a novel N-benzylbenzamide inhibitor was found to suppress DNA replication during the G1-S phase of the cell cycle. nih.gov This cell cycle arrest is a common outcome of inhibiting proteins that are critical for mitotic progression.

While the direct induction of apoptosis by N-benzylbenzamide derivatives targeting AurkA is not explicitly detailed in the provided results, the inhibition of a key survival kinase like AurkA is a well-established strategy for inducing programmed cell death in cancer cells. Therefore, it is highly probable that these compounds would lead to apoptosis following cell cycle arrest.

Free Radical Scavenging and Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer)

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This process is known as hydrogen atom transfer (HAT). The efficiency of this mechanism is influenced by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier donation of the hydrogen atom.

In the case of N-benzyl-3-hydroxy-N-methylbenzamide, the hydroxyl group on the benzamide ring is the primary site for potential hydrogen atom donation. Upon donating a hydrogen atom to a radical (R•), the compound itself becomes a resonance-stabilized radical, which is less reactive and thus mitigates the propagation of radical chain reactions.

The general mechanism can be depicted as:

Ar-OH + R• → Ar-O• + RH

Where Ar-OH represents this compound and R• is a free radical. The resulting phenoxyl radical (Ar-O•) is stabilized by the delocalization of the unpaired electron across the aromatic ring.

Research on structurally related N-substituted hydroxybenzamides and other phenolic compounds has elucidated several key aspects of their antioxidant action. Studies involving techniques such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are commonly employed to quantify antioxidant capacity. These assays provide a measure of the compound's ability to scavenge free radicals.

While specific experimental data on this compound is not extensively available in publicly accessible literature, the principles of free radical scavenging by phenolic compounds are well-established. The presence of the hydroxyl group at the meta-position on the benzene (B151609) ring is crucial for its antioxidant potential. The electronic effects of the N-benzyl-N-methylcarboxamido substituent would also influence the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical.

Further computational and experimental studies are necessary to fully characterize the antioxidant profile of this compound and to quantify its efficacy in comparison to other known antioxidants.

Computational and in Silico Modeling Approaches for N Benzyl 3 Hydroxy N Methylbenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for N-benzyl-3-hydroxy-N-methylbenzamide and in understanding the specific molecular interactions that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous N-benzyl benzamide (B126) structures provides insights into potential binding modes. For instance, studies on N-benzyl benzamide derivatives as melanogenesis inhibitors have utilized molecular docking to confirm the binding poses of these ligands within the active site of tyrosinase. nih.gov These simulations typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that are crucial for inhibitory activity. Given the structural similarity, it can be hypothesized that the hydroxyl group on the benzamide ring and the benzyl (B1604629) group of this compound would play significant roles in forming hydrogen bonds and engaging in hydrophobic interactions with a target protein, respectively.

Table 1: Potential Interacting Residues and Interaction Types for this compound Based on Analogous Compounds

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Carbonyl Group | Hydrogen Bond Acceptor | Asn, Gln, Arg, Lys |

| Benzyl Group | Hydrophobic, Pi-Pi Stacking | Phe, Tyr, Trp, Leu, Val |

| Methyl Group | Hydrophobic | Ala, Val, Leu, Ile |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions over time. These simulations can assess the conformational flexibility of this compound and the stability of its binding to a target protein.

For related compounds, MD simulations have been employed to evaluate the stability of docked complexes. ajchem-a.com Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bond persistence over the simulation trajectory are key indicators of binding stability. A stable binding is often characterized by a low and converging RMSD for the ligand and the protein backbone, minimal fluctuations in key interacting residues, and the consistent presence of crucial hydrogen bonds. While specific MD simulation data for this compound is not available, it is a critical step to validate any proposed binding mode from molecular docking and to understand the energetic landscape of its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the optimization of lead structures.

Both 2D and 3D-QSAR models can be developed for this compound and its analogs. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D alignment of molecules to derive steric and electrostatic field-based descriptors.

Studies on other classes of compounds, such as thiourea (B124793) analogues, have successfully employed CoMFA and CoMSIA to build predictive models for their activity as vanilloid receptor ligands. nih.gov For a series of this compound derivatives, a similar approach could identify the key structural features that influence their biological activity. For example, a CoMFA model might indicate that bulky substituents at a particular position on the benzyl ring are favorable for activity, while a CoMSIA model could highlight the importance of hydrogen bond donor/acceptor properties at specific locations.

A pharmacophore model represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. These models are crucial for virtual screening and for designing new molecules with desired biological profiles.

A 3D pharmacophore model for N-benzyl benzamide derivatives has been developed to understand their melanogenesis inhibitory activity. nih.gov This model identified key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. It is highly probable that a pharmacophore model for this compound would also feature a hydrophobic group corresponding to the benzyl moiety, a hydrogen bond acceptor from the carbonyl oxygen, and a hydrogen bond donor/acceptor from the hydroxyl group. The validation of such a model would typically involve assessing its ability to distinguish between active and inactive compounds from a database.

Table 2: Hypothetical Pharmacophore Features for this compound

| Pharmacophoric Feature | Potential Corresponding Functional Group |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Hydroxyl Oxygen |

| Hydrogen Bond Donor | Hydroxyl Group |

| Hydrophobic/Aromatic | Benzyl Ring, Benzamide Ring |

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Pharmacophore models and docking simulations are the primary tools used in virtual screening campaigns.

Once a validated pharmacophore model for this compound is established, it can be used as a 3D query to screen large chemical databases for compounds that match the pharmacophoric features. Hits from this initial screening can then be subjected to molecular docking simulations to refine the selection and prioritize compounds for experimental testing. This hierarchical approach allows for the efficient exploration of vast chemical space to identify novel lead compounds with potentially similar or improved activity profiles compared to the parent molecule. The success of such a strategy relies heavily on the quality of the initial pharmacophore and docking models.

Preclinical Research Applications and Future Directions for N Benzyl 3 Hydroxy N Methylbenzamide Research

Preclinical In Vivo Proof-of-Concept Studies

Pharmacokinetics Studies in Preclinical Models

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical parameters for its development as a potential therapeutic agent. Although no specific pharmacokinetic data for N-benzyl-3-hydroxy-N-methylbenzamide has been found, studies on other N-benzylbenzamide derivatives provide valuable insights into the potential metabolic stability and bioavailability of this class of compounds.

For instance, a series of N-benzylbenzamide derivatives developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) underwent in vitro and in vivo ADME evaluations. acs.orgnih.gov One of the lead compounds in this series, 14c , demonstrated good ADME properties, making it a suitable pharmacological tool for long-term studies in animal models of metabolic syndrome. acs.orgnih.govresearchgate.net Another study on N-benzyl benzamide (B126) derivatives as butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment also highlighted the metabolic stability of the lead compounds. acs.org Furthermore, novel N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors showed good plasma stability. nih.gov

The table below summarizes some of the key pharmacokinetic findings for related N-benzylbenzamide derivatives.

| Compound/Derivative Class | Preclinical Model | Key Pharmacokinetic Findings | Reference |

| N-Benzylbenzamide derivative (14c ) | In vitro and in vivo models | Good ADME properties, qualifying it as a tool for long-term animal models. | acs.orgnih.govresearchgate.net |

| N-Benzyl benzamide derivatives (S11-1014 , S11-1033 ) | In vivo | Characterized metabolic stability. | acs.org |

| N-Benzylbenzamide derivative (20b ) | In vitro | Possessed good plasma stability. | nih.gov |

These findings suggest that the N-benzylbenzamide scaffold can be chemically modified to achieve favorable pharmacokinetic profiles. Future preclinical studies on this compound would need to be conducted to determine its specific ADME characteristics.

This compound as a Building Block in Complex Molecule Synthesis

The N-benzylbenzamide core structure is a versatile scaffold that has been utilized as a building block in the synthesis of more complex molecules with specific biological activities. Researchers have synthesized libraries of N-benzylbenzamide derivatives to explore their therapeutic potential.

For example, in the development of dual sEH/PPARγ modulators, N-benzylbenzamide derivatives were synthesized through a multi-step process where the core scaffold was systematically modified to optimize activity on both targets. acs.org The synthesis involved the preparation of α-substituted N-benzylbenzamide propionic acids. acs.org Similarly, a series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors, demonstrating the utility of this scaffold in creating potent antitumor agents. nih.gov The synthesis of these compounds highlights how the N-benzylbenzamide structure can be chemically elaborated to generate diverse molecular architectures for biological screening.

The use of related benzamide structures as building blocks is also well-documented. For instance, various benzamide derivatives have been synthesized to act as PARP-1 inhibitors for cancer therapy and as antiprion agents. nih.govnih.gov These examples underscore the importance of the benzamide moiety as a foundational element in the construction of biologically active compounds. While there are no specific examples of this compound being used as a building block in the available literature, its structure suggests it could be a valuable starting material for creating new chemical entities.

Emerging Research Areas and Unexplored Potential of the this compound Scaffold

The N-benzylbenzamide scaffold holds significant promise for further exploration in various areas of drug discovery.

The N-benzylbenzamide scaffold is amenable to rational drug design and lead optimization strategies. The existing research on related derivatives provides a strong foundation for structure-activity relationship (SAR) studies. For example, in the development of dual sEH/PPARγ modulators, systematic modifications of the N-benzylbenzamide core led to the identification of a potent modulator with submicromolar activity on both targets. acs.orgnih.gov This was achieved by exploring substitutions on the benzyl (B1604629) and benzamide rings. acs.org

Similarly, SAR exploration of N-benzylbenzamide derivatives as tubulin inhibitors led to a compound with significant antiproliferative activities in the nanomolar range. nih.gov These studies demonstrate that the biological activity of the N-benzylbenzamide scaffold can be finely tuned through chemical modifications. Future research on this compound could involve creating a library of analogs by modifying the hydroxyl and methyl groups, as well as substituting different positions on the aromatic rings, to explore its potential against a range of biological targets. Molecular modeling and docking studies could further guide the rational design of more potent and selective compounds. nih.gov

Drug repurposing, the process of identifying new uses for existing drugs, is an efficient strategy in drug discovery. medchemexpress.com The benzamide and N-benzylbenzamide scaffolds are present in a variety of compounds with diverse pharmacological activities, making them interesting candidates for repurposing. Benzamide derivatives have been investigated for a wide array of therapeutic applications, including as antiemetics, antipsychotics, and gastrointestinal agents. medchemexpress.comdrugbank.com

Given the broad biological activities associated with the benzamide functional group, this compound could be screened against various biological targets to uncover new therapeutic potentials. This approach could be more time and cost-effective than developing a new drug from scratch. The existing knowledge on the safety and pharmacology of other benzamide-containing drugs could also inform and accelerate the development process.

Q & A

Q. How to address incomplete ecological or toxicological data for this compound?

- Methodology :

- Read-across analysis : Infer toxicity from structurally similar compounds (e.g., N-ethylhexylbenzamide in ) while acknowledging limitations .

- Microscale ecotoxicity assays : Use Daphnia magna or algae models to estimate LC50 values, even if full OECD guidelines are not feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.